molecular formula C18H17Cl2NO2 B1359600 3,5-Dichloro-3'-morpholinomethyl benzophenone CAS No. 898792-26-2

3,5-Dichloro-3'-morpholinomethyl benzophenone

Cat. No.: B1359600
CAS No.: 898792-26-2
M. Wt: 350.2 g/mol
InChI Key: FZGLHAPAVNMDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-3’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17Cl2NO2 and a molecular weight of 350.24 g/mol . It is characterized by the presence of two chlorine atoms and a morpholinomethyl group attached to a benzophenone core. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-3’-morpholinomethyl benzophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3-(morpholinomethyl)aniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of 3,5-Dichloro-3’-morpholinomethyl benzophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-3’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzophenones depending on the nucleophile used.

    Oxidation Reactions: Products include ketones or carboxylic acids.

    Reduction Reactions: Products include secondary alcohols.

Scientific Research Applications

3,5-Dichloro-3’-morpholinomethyl benzophenone is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-3’-morpholinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-3’-morpholinomethyl benzophenone is unique due to the presence of both chlorine atoms and a morpholinomethyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various research fields .

Properties

IUPAC Name

(3,5-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO2/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-2-13(8-14)12-21-4-6-23-7-5-21/h1-3,8-11H,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGLHAPAVNMDIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643108
Record name (3,5-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-26-2
Record name (3,5-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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